2-(3,4-dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide is an organic compound characterized by its complex structure, which includes a dimethoxyphenyl group and a methylheptan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 6-methylheptan-2-amine.
Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first converted to an acetamide intermediate through a condensation reaction with acetic anhydride.
Amidation Reaction: The intermediate is then reacted with 6-methylheptan-2-amine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)amine
- 2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)ethanamide
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its combination of a dimethoxyphenyl group and a methylheptan-2-yl chain makes it particularly interesting for research and industrial applications.
Properties
Molecular Formula |
C18H29NO3 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C18H29NO3/c1-13(2)7-6-8-14(3)19-18(20)12-15-9-10-16(21-4)17(11-15)22-5/h9-11,13-14H,6-8,12H2,1-5H3,(H,19,20) |
InChI Key |
UDBNZDDWXWDRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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